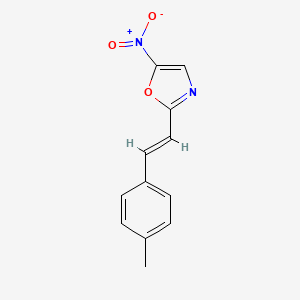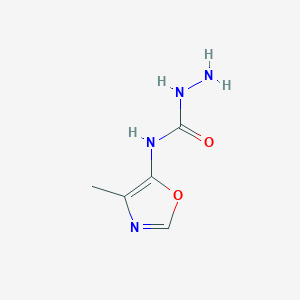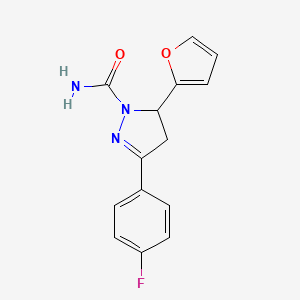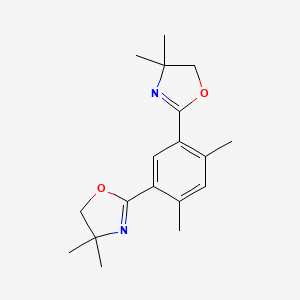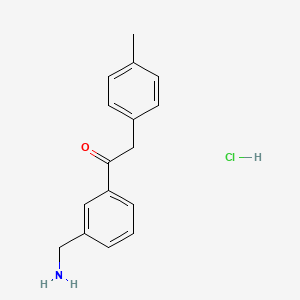
1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring and a tolyl group attached to an ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-nitrobenzyl chloride with p-tolylacetic acid in the presence of a base to form the intermediate 3-nitrobenzyl p-tolylacetate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme.
類似化合物との比較
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)benzamide
Comparison: 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it suitable for specific applications where others may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1187931-94-7 |
|---|---|
分子式 |
C16H18ClNO |
分子量 |
275.77 g/mol |
IUPAC名 |
1-[3-(aminomethyl)phenyl]-2-(4-methylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-12-5-7-13(8-6-12)10-16(18)15-4-2-3-14(9-15)11-17;/h2-9H,10-11,17H2,1H3;1H |
InChIキー |
FVWIQGNPQRTROL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
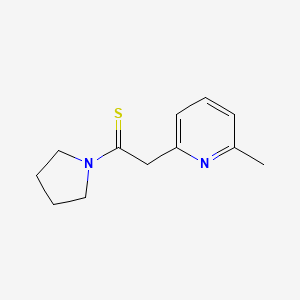
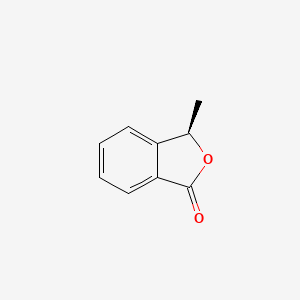
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
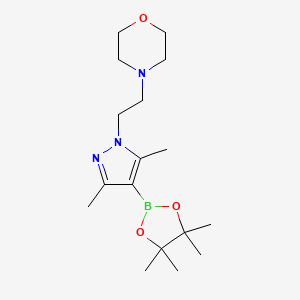
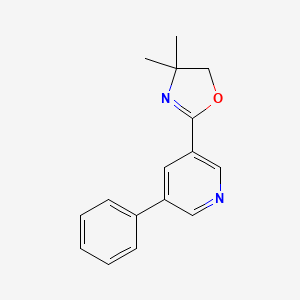
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
